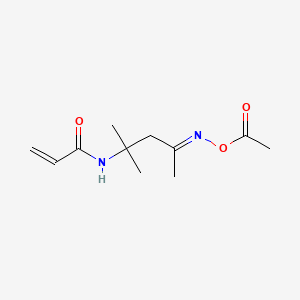

Diacetone acrylamide oxime acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68109-74-0 |

|---|---|

Molecular Formula |

C11H18N2O3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

[(E)-[4-methyl-4-(prop-2-enoylamino)pentan-2-ylidene]amino] acetate |

InChI |

InChI=1S/C11H18N2O3/c1-6-10(15)12-11(4,5)7-8(2)13-16-9(3)14/h6H,1,7H2,2-5H3,(H,12,15)/b13-8+ |

InChI Key |

CMQFEJDEGKLHGN-MDWZMJQESA-N |

Isomeric SMILES |

C/C(=N\OC(=O)C)/CC(C)(C)NC(=O)C=C |

Canonical SMILES |

CC(=NOC(=O)C)CC(C)(C)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways to Diacetone Acrylamide Oxime Acetate

Advanced Synthetic Routes to Diacetone Acrylamide (B121943) (DAAM) Monomer

Diacetone acrylamide (N-(1,1-dimethyl-3-oxobutyl)acrylamide) is a vinyl functional monomer recognized for its high reactivity and solubility. researchgate.netnih.gov The primary industrial synthesis is based on the Ritter reaction, but various modifications and alternative pathways have been developed to improve efficiency and environmental safety. researchgate.netresearchgate.net

The traditional Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbenium ion, which is then hydrolyzed to form an amide. organic-chemistry.orgwikipedia.org In the context of DAAM synthesis, the reaction typically uses acetone (B3395972) and acrylonitrile (B1666552) in the presence of concentrated sulfuric acid. researchgate.netresearchgate.net

The mechanism proceeds via the generation of a carbenium ion from an alcohol or alkene in a strong acid. wikipedia.org This electrophile is then attacked by the nitrogen atom of the nitrile, forming a stable nitrilium ion intermediate. Subsequent aqueous workup hydrolyzes the nitrilium ion to the corresponding N-alkyl amide. organic-chemistry.org

Research has focused on modifying the standard acetone-acrylonitrile-sulfuric acid system to improve yields and simplify purification. One significant modification involves the formation and isolation of a water-soluble intermediate, 2-methyl-4-oxo-N-[(1Z)-1(sulphooxy)prop-2-ene-1-ylidene]pentan-2-aminium. researchgate.netsid.ir This intermediate is prepared from the condensation of acrylonitrile and acetone in sulfuric acid and is subsequently converted to DAAM through alkaline hydrolysis. researchgate.netresearchgate.net This approach allows for better control over the reaction and can lead to a cleaner product. Another modified method focuses on an improved extraction technique for the product, which helps to avoid environmental contamination from large volumes of volatile organic solvents. researchgate.net

Table 1: Modified Ritter Reaction Approaches for DAAM Synthesis

| Precursors | Key Reagents | Intermediate | Key Feature | Yield | Source(s) |

|---|---|---|---|---|---|

| Acetone, Acrylonitrile | Sulfuric Acid, NaOH | 2-methyl-4-oxo-N-[(1Z)-1(sulphooxy)prop-2-ene-1-ylidene]pentan-2-aminium | Isolation of a water-soluble intermediate followed by hydrolysis. | Good | researchgate.netsid.ir |

| Acetone, Acrylonitrile | 98% Sulfuric Acid | Not specified | Environmentally improved extraction method. | 54.5% | researchgate.net |

To further refine the synthesis of DAAM, researchers have explored precursors other than acetone. A notable alternative is the use of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). google.com In this process, acrylonitrile and diacetone alcohol are reacted in at least 93% sulfuric acid at low temperatures (below 20°C). google.com This reaction forms a novel crystalline intermediate, identified as 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate. google.com This intermediate is recovered, washed with an organic solvent to remove impurities, and then hydrolyzed to produce high-purity diacetone acrylamide. google.com Mesityl oxide has also been cited as a potential starting material for DAAM synthesis. google.com

Beyond the Ritter reaction framework, more modern synthetic methods are being explored. These include:

Microwave-assisted synthesis : This technique can accelerate the reaction rate and potentially improve the yield of DAAM. kimachemical.com

Enzymatic synthesis : Experimental efforts are underway to use enzymatic catalysts, which could offer greater precision and reduce the need for harsh chemical reagents. kimachemical.com

Oximation Reaction of Diacetone Acrylamide: Mechanistic Insights and Kinetic Control

The second stage in the synthesis is the conversion of the ketone group within the DAAM molecule into an oxime. This is typically achieved by reacting DAAM with a source of hydroxylamine (B1172632).

A standard laboratory procedure involves dissolving diacetone acrylamide and hydroxylamine hydrochloride in water. prepchem.com A base, such as potassium carbonate, is then added to the solution. prepchem.com The base neutralizes the hydrochloride salt, liberating free hydroxylamine, which then acts as the nucleophile. The hydroxylamine attacks the carbonyl carbon of DAAM, and after a series of proton transfers and the elimination of a water molecule, the diacetone acrylamide oxime is formed as a solid precipitate. prepchem.com This reaction can produce a high yield of a white crystalline powder. prepchem.com

Table 2: Representative Synthesis of Diacetone Acrylamide Oxime

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield | Melting Point | Source(s) |

|---|---|---|---|---|---|---|

| Diacetone Acrylamide (2.4 moles) | Hydroxylamine Hydrochloride (2.88 moles) | Potassium Carbonate (1.44 moles) | Water | 82% | 103°C | prepchem.com |

The rate of oxime formation is highly dependent on the reaction pH. rsc.org The reaction is generally acid-catalyzed, as protonation of the ketone's carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine. rsc.orgsurrey.ac.uk

Aniline (B41778) has been identified as a particularly effective catalyst for oxime formation. rsc.org The catalytic cycle involves the initial reaction of aniline with the protonated ketone to form a protonated Schiff base. This intermediate is more reactive than the original ketone and undergoes rapid transamination with hydroxylamine to yield the final oxime product, regenerating the aniline catalyst in the process. rsc.org

The key reaction parameter governing the kinetics of oximation is pH. rsc.org While acid catalysis accelerates the reaction, the pH must be carefully controlled. At very low pH, the hydroxylamine nucleophile itself becomes significantly protonated (-NH₃OH⁺), which deactivates it and slows the reaction. Therefore, an optimal pH, typically in the mild to moderately acidic range, is required to achieve a maximum reaction rate.

The formation of an oxime from an unsymmetrical ketone like DAAM can theoretically result in two different geometric isomers, (E) and (Z), with respect to the C=N double bond. The specific ratio of these stereoisomers can be influenced by various reaction parameters, including temperature, solvent, reaction time, and the presence and type of catalyst. The thermodynamic and kinetic stability of each isomer will dictate the final product distribution.

Acetylation of Diacetone Acrylamide Oxime: Elucidating Esterification Mechanisms

The final step is the acetylation of the hydroxyl group of the diacetone acrylamide oxime to form the corresponding O-acetyl oxime, yielding diacetone acrylamide oxime acetate (B1210297). This transformation is a type of esterification.

The reaction is typically carried out using a strong acetylating agent, such as acetic anhydride (B1165640), often in a solvent like acetic acid. nih.gov The mechanism involves the nucleophilic attack of the oxime's oxygen atom on one of the electrophilic carbonyl carbons of the acetic anhydride molecule. This forms a tetrahedral intermediate. The intermediate then collapses, with the acetate ion acting as an effective leaving group, resulting in the formation of the O-acetylated oxime product and an acetate byproduct. nih.gov This reaction effectively converts the oxime into an acetate ester, completing the synthesis of diacetone acrylamide oxime acetate. nih.gov

Reagent Selection and Reaction Conditions for Selective Acetate Formation

The acetylation of the Diacetone acrylamide oxime to yield the target acetate can be achieved using various acetylating agents. The in-situ generation of O-acetyl oximes can be accomplished by reacting the oxime with acetic anhydride in acetic acid. nih.gov This process has been shown to proceed to completion at room temperature. nih.gov

Another effective method for the acetylation of oximes involves the use of acetic anhydride in pyridine, with a catalytic amount of N,N-dimethylaminopyridine. orgsyn.org This reaction is typically carried out at room temperature. orgsyn.org For the synthesis of oxime esters, a common procedure involves reacting the oxime with an acyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at low temperatures (0 to 5 °C). ncsu.edu

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reference |

| Acetic Anhydride | Acetic Acid | Acetic Acid | 25 °C | nih.gov |

| Acetic Anhydride | N,N-dimethylaminopyridine (catalytic) | Pyridine | Room Temperature | orgsyn.org |

| Acyl Chloride | Triethylamine | Dichloromethane | 0-5 °C | ncsu.edu |

Investigation of Side Reactions and By-product Formation During Acetylation

A primary concern during the acetylation of oximes is the potential for the Beckmann rearrangement, which converts the oxime into an amide. wikipedia.org The conditions of the acetylation reaction can influence the likelihood of this and other side reactions. For instance, O-acetyl oximes can be converted to various products, including acetophenones, oxazolines (via Beckmann rearrangement), amino phenols, and diols, depending on the subsequent reaction conditions. nih.gov

The stability of the O-acetyl oxime is crucial. It has been noted that these directing groups are stable under certain catalytic reaction conditions but can be readily manipulated. nih.gov In some cases, the hydrolysis of the oxime back to the ketone can occur, especially in the presence of acid and water. nih.govwikipedia.org The use of a non-aqueous solvent and appropriate base can help to minimize this side reaction.

Potential side reactions during the acetylation of Diacetone acrylamide oxime could also involve the acrylamide functional group. While generally stable, the vinyl group of the acrylamide moiety could potentially undergo addition reactions under certain conditions, although this is less likely under standard acetylation conditions.

Purification and Isolation Strategies for Academic Research Applications

For the purification of the final product, this compound, several strategies common in academic research can be employed. Given the crystalline nature of many oximes and their derivatives, recrystallization is a primary method for purification. prepchem.comorgsyn.orggoogle.com A typical procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of purified crystals. orgsyn.org

Chromatographic techniques are also highly effective for the purification of oxime esters. ncsu.edu Column chromatography using silica (B1680970) gel is a standard method. ncsu.edu The choice of eluent is critical for achieving good separation. A common solvent system for compounds of this type is a mixture of ethyl acetate and petroleum ether. ncsu.edu The progress of the purification can be monitored by thin-layer chromatography (TLC). orgsyn.org

Liquid-liquid extraction is another important step in the work-up and purification process. After the reaction, the mixture is often partitioned between an organic solvent (like ethyl acetate) and water. orgsyn.org The organic layer, containing the product, is then washed with acidic and/or basic solutions to remove unreacted starting materials and catalysts, followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate. orgsyn.org

| Purification Method | Description | Common Solvents/Reagents | Reference |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Benzene, Toluene, Ethyl Acetate | prepchem.comorgsyn.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica Gel, Ethyl Acetate/Petroleum Ether | ncsu.edu |

| Liquid-Liquid Extraction | Partitioning the product between two immiscible liquid phases to separate it from impurities. | Ethyl Acetate, Water, 1M HCl, Brine | orgsyn.org |

Polymerization and Copolymerization Studies of Diacetone Acrylamide Oxime Acetate

Radical Homopolymerization of Diacetone Acrylamide (B121943) Oxime Acetate (B1210297)

No published studies exist describing the radical homopolymerization of this specific monomer. Therefore, information regarding its polymerization kinetics or mechanism is unavailable.

There is no data on the rate of polymerization or monomer conversion for the radical homopolymerization of diacetone acrylamide oxime acetate.

The mechanism, including the specifics of radical propagation and termination steps for this compound, has not been investigated or reported in the scientific literature.

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

There are no reports on the application of controlled/living radical polymerization techniques to the monomer this compound.

No studies on the RAFT polymerization of this compound have been published.

Information on the design of specific macro-chain transfer agents for the controlled growth of poly(this compound) is not available.

There are no kinetic or mechanistic studies concerning the RAFT-mediated polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) Approaches and Challenges

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The general mechanism of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper(I) halide complexed with a ligand. cmu.edueurekaselect.com

The application of ATRP to acrylamide-based monomers, including diacetone acrylamide, presents specific challenges. cmu.edu While high monomer conversions can be achieved, maintaining control over the polymerization is often difficult. cmu.edu This lack of control is evidenced by broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu

A significant challenge in the ATRP of acrylamides is the potential for the copper catalyst to complex with the amide group of the polymer chain ends. cmu.edu This interaction can stabilize the propagating radical, which in turn slows down the deactivation process. cmu.edu A retarded deactivation step leads to a higher concentration of radicals, increasing the likelihood of termination reactions that disrupt the controlled nature of the polymerization. cmu.edu

Furthermore, side reactions can occur. For instance, in the presence of bromine, a nucleophilic displacement of the bromide by the penultimate amide nitrogen can lead to a cyclic onium intermediate, which may subsequently hydrolyze to form a hydroxy-terminated polymer. cmu.edu

Despite these challenges, researchers have explored various strategies to optimize the ATRP of acrylamides. These include the careful selection of ligands, solvents, initiators, and the copper halide. cmu.edu For example, the use of more strongly complexing ligands can influence the polymerization rate. cmu.edu Additionally, the choice of solvent can have a significant impact; polymerizations conducted in water tend to proceed much more rapidly than in organic solvents like DMF or toluene. cmu.edu However, these accelerated reaction times in aqueous media can be counterproductive for achieving a controlled polymerization. cmu.edu

Copolymerization with Diverse Monomers

Diacetone acrylamide (DAAM) is a versatile functional monomer known for its good solubility and favorable reactivity ratios with a wide range of comonomers. researchgate.netatamanchemicals.com This allows for its incorporation into copolymers with relative ease through various polymerization techniques, including emulsion polymerization. researchgate.net

Investigation of Reactivity Ratios in Binary and Ternary Systems

The reactivity ratios of monomers in a copolymerization system are crucial parameters that dictate the composition and microstructure of the resulting copolymer. stanford.edufiveable.me These ratios, denoted as r1 and r2, describe the preference of a propagating radical to add a monomer of its own kind versus the other monomer. mdpi.com The instantaneous copolymer composition can be predicted using the copolymer composition equation, which relates the mole fractions of the monomers in the feed to their reactivity ratios. fiveable.me

The interpretation of reactivity ratios allows for the classification of copolymerization behavior:

Ideal Copolymerization (r1 ≈ r2 ≈ 1): The monomers are randomly incorporated into the polymer chain, and the copolymer composition mirrors the monomer feed composition. fiveable.me

Alternating Copolymerization (r1 ≈ r2 ≈ 0): The monomers tend to add to the polymer chain in an alternating fashion. stanford.edu

Block Copolymerization (r1 > 1 and r2 > 1): Long sequences of each monomer are formed. stanford.edu

Experimental determination of reactivity ratios is essential for designing copolymers with desired properties. mdpi.comrsc.org This typically involves carrying out a series of copolymerization reactions at different initial monomer feed compositions and analyzing the resulting copolymer composition, often at low conversions. rsc.org

In the context of DAAM, it has been noted to have a high reactivity ratio with many common comonomers, facilitating its incorporation into copolymer chains. researchgate.netatamanchemicals.com For instance, DAAM has been successfully copolymerized with monomers like methyl methacrylate (B99206) and butyl acrylate (B77674) in emulsion polymerization systems. researchgate.net

Microstructure Control in Copolymer Architectures

The ability to control the microstructure of copolymers is fundamental to tailoring their macroscopic properties. fiveable.me By manipulating the sequence distribution of monomer units, properties such as thermal behavior, mechanical strength, and solubility can be precisely tuned. fiveable.me Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and other controlled radical polymerization methods offer advanced control over the copolymer architecture. rsc.orgmdpi.com

Gradient copolymers, where the composition changes gradually along the polymer chain, represent a sophisticated architecture that can be achieved through controlled polymerization techniques. rsc.orgmdpi.com A one-pot PISA approach using a gradual injection of a core-forming monomer in the presence of a solvophilic monomer has been demonstrated to create gradient copolymers. rsc.org This method simplifies the synthesis of nanoparticles with tunable properties. rsc.org For example, a system using dimethylacrylamide (DMA) and diacetone acrylamide (DAAM) has been used to form a range of nanoparticle morphologies, including spheres and worms. rsc.org

Polymerization-Induced Self-Assembly (PISA) via this compound

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and efficient one-pot method for the synthesis of block copolymer nano-objects with various morphologies. mdpi.comnih.govmdpi.com The process involves chain-extending a soluble polymer block (a macro-chain transfer agent or macroinitiator) with a second monomer that forms an insoluble block in the chosen solvent. mdpi.com As the second block grows, it becomes insoluble and drives the in-situ self-assembly of the amphiphilic block copolymer into nanoparticles. mdpi.com

Diacetone acrylamide (DAAM) is frequently used as the core-forming monomer in aqueous PISA formulations due to the hydrophobicity of its corresponding polymer. rsc.org For instance, cationic macro-chain transfer agents have been chain-extended with DAAM in aqueous dispersion polymerization to form various nano-objects. rsc.org

Morphological Control and Phase Behavior of Self-Assembled Nano-Objects

For example, in a photoinitiated PISA system using a poly(diacetone acrylamide) (PDAAM)-based macro-RAFT agent to polymerize tert-butyl acrylate (tBA), a morphological phase diagram was constructed by varying the degree of polymerization of the PtBA block and the monomer concentration. nih.gov The incorporation of other monomers, such as isobornyl acrylate (IBOA), into the core-forming block can further tune the morphology. nih.gov

The self-assembled structures can also exhibit stimuli-responsive behavior. In a gradient copolymer system of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and 2-hydroxypropyl methacrylate (HPMA), the resulting nanoparticles showed thermoresponsive behavior, transitioning from spheres to worms as the temperature increased. rsc.org

The table below summarizes the morphological outcomes in different PISA systems involving diacetone acrylamide.

| Stabilizer Block | Core-Forming Monomer(s) | Solvent | Resulting Morphologies | Reference |

| Poly(dimethylacrylamide) (PDMA) | Diacetone acrylamide (DAAm) | Water | Spheres, Worms | rsc.org |

| Poly(diacetone acrylamide) (PDAAM) | tert-Butyl acrylate (tBA) | Ethanol/Water | Spheres, Worms, Vesicles | nih.gov |

| Cationic Polycations | Diacetone acrylamide (DAAm) | Water | Spheres, Aggregated Structures, Vesicles, Raspberry-like | rsc.org |

Understanding the Driving Forces and Mechanisms of PISA

The fundamental driving force behind PISA is the insolubility of the growing core-forming block in the polymerization medium. mdpi.com The process begins with a homogeneous solution containing the solvophilic macroinitiator, monomer, initiator, and solvent. mdpi.com As the polymerization of the second monomer proceeds, the growing block reaches a critical chain length at which it becomes insoluble, leading to nucleation and the formation of micelles. mdpi.com These initial micelles consist of a soluble corona (the initial macroinitiator) and an insoluble core. Subsequent polymerization occurs within these swollen micelles, leading to the growth of the nano-objects. mdpi.com

Mechanistic Investigations of Chemical Transformations and Reactivity

Hydrolysis and Reversibility of the Oxime Acetate (B1210297) Moiety

The oxime acetate group contains two hydrolyzable sites: the ester (acetate) linkage and the imine (oxime) bond. The stability of this moiety is highly dependent on the pH of the surrounding medium. nih.govwikipedia.org

The hydrolysis of both oximes and esters is catalyzed by acid. nih.govlibretexts.org In aqueous solutions, oximes are noted to be significantly more resistant to hydrolysis than analogous hydrazones, often by a factor of 100 to 1000. nih.govwikipedia.org The rate of hydrolysis for the oxime bond is accelerated under acidic conditions due to the protonation of the oxime nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water. nih.govrsc.org Consequently, at pH values below 7, the rate of hydrolysis increases. nih.govnih.gov

Similarly, the ester linkage of the acetate group undergoes acid-catalyzed hydrolysis. libretexts.orgchemistrysteps.com This reaction is reversible, and to drive the equilibrium towards the hydrolysis products (a carboxylic acid and an alcohol), a large excess of water is typically required. libretexts.orgchemguide.co.uk

Conversely, under basic conditions, the hydrolysis of esters is effectively irreversible. chemistrysteps.com This is because the hydroxide (B78521) ion acts as a nucleophile, and the carboxylic acid product is immediately deprotonated to form a carboxylate salt, which prevents the reverse reaction (esterification). chemistrysteps.comyoutube.com The alkaline hydrolysis of acetophenone (B1666503) oxime acetates has been documented, indicating this pathway is relevant for this class of compounds. rsc.org

Table 1: General pH-Dependence of Hydrolysis for Oxime and Ester Linkages This table is illustrative, based on general principles for oximes and esters, as specific kinetic data for diacetone acrylamide (B121943) oxime acetate is not available.

| Linkage | Acidic pH (e.g., < 5) | Neutral pH (e.g., ~7) | Basic pH (e.g., > 9) |

|---|---|---|---|

| Oxime | Catalyzed Hydrolysis nih.govrsc.org | Very Slow Hydrolysis nih.gov | Generally Stable |

| Ester | Catalyzed, Reversible Hydrolysis libretexts.org | Slow Hydrolysis | Catalyzed, Irreversible Hydrolysis chemistrysteps.com |

The hydrolysis of the oxime acetate moiety can proceed through two distinct mechanisms depending on the pH.

Acid-Catalyzed Pathway: In the presence of acid, the catalyst is the hydronium ion (H₃O⁺). chemguide.co.uk

Ester Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen of the acetate group. This increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a water molecule. A series of proton transfers follows, leading to the elimination of the oxime as a leaving group (as a hydroxylamine (B1172632) derivative after tautomerization) and the formation of acetic acid. This process is an equilibrium. libretexts.orgyoutube.com

Oxime Hydrolysis: Alternatively, the oxime nitrogen can be protonated. This enhances the electrophilic character of the imine carbon, which is then attacked by water, forming a carbinolamine intermediate. Subsequent proton transfer and elimination of hydroxylamine yield the parent ketone, diacetone acrylamide. nih.govrsc.org

Base-Catalyzed Pathway (Saponification): This pathway primarily affects the ester linkage and is irreversible. chemistrysteps.com

A hydroxide ion (⁻OH) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the acetate group.

This forms a tetrahedral intermediate.

The intermediate then collapses, eliminating the oxime anion as the leaving group and forming acetic acid.

The newly formed acetic acid is immediately deprotonated by a base (like ⁻OH or the expelled oxime anion) to form the acetate carboxylate, driving the reaction to completion. chemistrysteps.comyoutube.com

Trans-oximation and Oxime Exchange Reactions

Trans-oximation, or oxime exchange, is a dynamic process where an oxime functional group is transferred from one molecule to another, typically a ketone or aldehyde. rsc.org This reactivity is central to the application of oximes in dynamic covalent chemistry. researchgate.net

The rate of oxime formation and exchange can be slow, particularly at neutral pH, necessitating the use of catalysts. nih.govresearchgate.net

Aniline (B41778) and Derivatives: Aniline is a well-known nucleophilic catalyst for oxime ligation. However, substituted anilines have been shown to be more effective. nih.govresearchgate.netnih.gov In particular, m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (PPD) have emerged as superior catalysts. nih.govresearchgate.netacs.org Due to its greater aqueous solubility compared to aniline, mPDA can be used at higher concentrations, leading to significantly enhanced reaction rates—up to 15 times more efficient in some cases. nih.govacs.org P-substituted anilines with electron-donating groups are also highly effective catalysts at neutral pH. researchgate.net

Brønsted Acids: Transoximation reactions can also be effectively catalyzed by Brønsted acids under mild conditions, providing a pathway that avoids the need for hydroxylamine salts. rsc.orgorganic-chemistry.org

Table 2: Comparison of Catalysts for Oxime Ligation/Exchange Data based on model reactions reported in the literature.

| Catalyst | pH Range | Relative Efficiency | Reference |

|---|---|---|---|

| Uncatalyzed | 4-5 (Optimal) | Base Rate | researchgate.net |

| Aniline | 4-7 | Moderate Improvement | nih.govresearchgate.net |

| p-Phenylenediamine (PPD) | 4-7 | More efficient than aniline | researchgate.net |

| m-Phenylenediamine (mPDA) | ~7 | Up to 15x faster than aniline | nih.govacs.org |

| Brønsted Acids | Mildly Acidic | Effective | rsc.orgorganic-chemistry.org |

Dynamic covalent chemistry relies on reversible bond formation that allows for the rearrangement of molecular components. Oxime chemistry is a prime example of this principle. The exchange reaction is believed to proceed through pathways involving acid catalysis. researchgate.net One proposed mechanism for transoximation involves the acid-catalyzed hydrolysis of the starting oxime in situ, which generates a hydroxylamine. This hydroxylamine is then free to react with another available carbonyl compound (an aldehyde or ketone) to form a new oxime. rsc.org

Dynamic covalent networks are polymer systems linked by reversible covalent bonds, which can rearrange under specific stimuli, leading to materials that are healable, recyclable, or responsive. pku.edu.cnresearchgate.net While diacetone acrylamide itself has been used to form covalent adaptable networks (CANs) via imine chemistry, the oxime functionality provides a distinct and widely used platform for creating such materials. researchgate.netresearchgate.net

The diacetone acrylamide oxime acetate molecule can serve as a precursor or a "protected" monomer for these systems. The acetate group can be hydrolyzed, as discussed in section 4.1, to unmask the reactive oxime. This oxime can then participate in catalyst-mediated exchange reactions with other carbonyl- or oxime-containing molecules to form or rearrange a polymer network. researchgate.net For instance, polymers with oxime linkages can be reconfigured through competitive exchange with an excess of a carbonyl compound or an alkoxyamine. researchgate.net

Furthermore, the related oxime-carbamate bonds have been shown to form poly(oxime-urethanes) that exhibit thermally-induced dynamic behavior through a dissociative mechanism, allowing the material to be reprocessed and healed without the need for a catalyst. pku.edu.cnnih.gov This highlights the potential for oxime-containing structures derived from this compound to be integrated into advanced, dynamic materials.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. For diacetone acrylamide (B121943) oxime acetate (B1210297), these calculations can reveal details about electron distribution, bond strengths, and molecular orbitals, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

For diacetone acrylamide oxime acetate, which contains an α,β-unsaturated carbonyl system, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. youtube.comlibretexts.org The HOMO indicates regions of high electron density, suggesting where the molecule is likely to act as a nucleophile, while the LUMO highlights electron-deficient areas, the probable sites of nucleophilic attack. youtube.comlibretexts.org The distribution of these orbitals, particularly the lobes' sizes on different atoms, can explain the regioselectivity of reactions. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Analysis Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |

| HOMO | -8.5 | Oxygen (carbonyl), Nitrogen (oxime) | Site of protonation and reaction with electrophiles. |

| LUMO | -1.2 | Carbon (β-carbon of acrylamide), Carbon (carbonyl) | Site of nucleophilic attack (e.g., conjugate addition). youtube.com |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data. nih.govresearchgate.netacs.org By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, it is possible to generate theoretical NMR and IR spectra. nih.govresearchgate.netresearchgate.net

These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra. nih.govresearchgate.net The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. acs.org For instance, DFT calculations can help assign specific peaks in an experimental spectrum to particular atoms or functional groups within the this compound molecule. researchgate.netnih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Functional Group | Predicted Value (DFT) | Experimental Value (Hypothetical) |

| ¹³C NMR Chemical Shift (δ, ppm) | Carbonyl Carbon | 170 | 168 |

| ¹³C NMR Chemical Shift (δ, ppm) | C=N Carbon | 155 | 153 |

| IR Frequency (cm⁻¹) | C=O Stretch | 1680 | 1675 |

| IR Frequency (cm⁻¹) | C=N Stretch | 1640 | 1635 |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.orgjyu.fi For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. rsc.orgrsc.org

By simulating the molecule's motion, it is possible to identify the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in various solvents). nih.govrsc.orgrsc.org This information is crucial for understanding how the molecule's three-dimensional structure influences its reactivity and interactions with other molecules. Recent advances using machine learned potentials show promise in accurately simulating flexible molecules. rsc.orgrsc.org

Reaction Pathway Modeling and Transition State Identification

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into the mechanisms of reactions at the atomic level. acs.orgrsc.org This involves identifying the transition state, which is the highest energy point along the reaction coordinate. fiveable.menumberanalytics.commasterorganicchemistry.comvedantu.comwikipedia.org

The formation of this compound involves two key reactions: oximation and acetylation. Computational modeling can elucidate the step-by-step mechanisms of these reactions. nih.govbu.edu For the oximation step, calculations can model the addition of hydroxylamine (B1172632) to the ketone, followed by dehydration to form the oxime. For the subsequent acetylation of the oxime, the reaction pathway with an acetylating agent can be similarly mapped out. These models can determine the activation energies for each step, identify key intermediates, and reveal the role of catalysts. acs.orgnih.gov

Table 3: Hypothetical Energetic Data for the Oximation of Diacetone Acrylamide

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Diacetone Acrylamide + Hydroxylamine) | 0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15 |

| 3 | Intermediate (Hemiaminal) | -5 |

| 4 | Transition State 2 (Dehydration) | +25 |

| 5 | Products (Diacetone Acrylamide Oxime + Water) | -10 |

Note: The values in this table are hypothetical and for illustrative purposes.

Polymerization Behavior Prediction through Computational Methods

Theoretical and computational chemistry studies are pivotal in predicting the polymerization behavior of monomers. These methods allow for the investigation of reaction mechanisms, kinetics, and the final properties of the resulting polymer, often providing insights that are difficult to obtain through experimental means alone. For acrylamide-based monomers, a variety of computational approaches have been successfully employed to predict their polymerization behavior. advancedsciencenews.combohrium.com

Computational models for acrylamide polymerization often involve the development of detailed kinetic models that can capture the complexities of the reaction system over a wide range of operating conditions. advancedsciencenews.com These models are crucial for understanding the influence of various factors, such as monomer concentration and temperature, on the polymerization rates and the molar masses of the resulting polymers. advancedsciencenews.commdpi.com For instance, studies on acrylamide have utilized in-situ NMR techniques and size-exclusion chromatography to validate the predictions of these computational models. advancedsciencenews.com

Furthermore, numerical simulations, such as those employing the finite element method, have been used to analyze the synthesis of polyacrylamide hydrogels. These simulations can model heat conduction and chemical reactions during polymerization, which are critical for controlling the final properties of the polymer. mdpi.com The use of artificial neural networks (ANNs) also represents an emerging approach to predict the outcomes of polymerization processes, sometimes outperforming classical methods by enabling predictions without extensive kinetic data. researchgate.net

Molecular simulation, a powerful tool in polymer science, provides atomic-level insights into the behavior of polymer systems. bohrium.com While specific studies on this compound are not available, research on similar acrylamide polymers demonstrates the capability of these simulations to elucidate structure-property relationships. For example, molecular dynamics simulations have been used to study the thermosensitive hydration and conformational changes of various acrylamide-based polymers. acs.org These computational techniques can predict important polymer characteristics and accelerate the design and characterization of new polymer materials. researchgate.net

Although direct computational studies on the polymerization of this compound are not present in the reviewed literature, the established methodologies for other acrylamide derivatives provide a strong framework for how such predictions could be approached. Future computational work would likely involve developing a kinetic model for its polymerization, potentially using quantum chemical calculations to determine the reactivity of the monomer and the properties of the resulting polymer chains. Molecular simulations could then be employed to investigate the conformational behavior and interactions of the polymer in different environments.

Advanced Material Design Principles Based on Diacetone Acrylamide Oxime Acetate Chemistry

Design of Dynamic Polymeric Materials with Tunable Properties

Dynamic polymeric materials, capable of altering their properties in response to external stimuli, are at the forefront of materials science. The incorporation of diacetone acrylamide (B121943) into polymer structures allows for the introduction of dynamic covalent bonds, specifically oxime linkages, which can be reversibly formed and broken. This reversibility is the key to creating materials with tunable characteristics such as self-healing and reconfigurable architectures.

The formation of hydrogels with self-healing properties has been successfully demonstrated through the use of polymers containing diacetone acrylamide. rsc.orgnih.gov These networks are created by copolymerizing diacetone acrylamide (DAA) with another monomer, such as N,N-dimethylacrylamide (DMA), to produce a keto-functional copolymer. rsc.orgnih.gov This copolymer is then crosslinked with a difunctional alkoxyamine, leading to the formation of a hydrogel held together by oxime bonds. rsc.orgnih.gov

The dynamic nature of these oxime crosslinks is the basis for the material's self-healing capability. rsc.orgnih.gov When the hydrogel is damaged, the reversible oxime linkages can reform across the fractured interface, restoring the integrity of the network. rsc.orgnih.gov This process can be influenced by environmental conditions, such as pH. Under acidic conditions, the oxime exchange is promoted, which can lead to a gel-to-sol transition, demonstrating the tunable nature of these materials. rsc.orgnih.gov The self-healing process is autonomous, driven by the dynamic equilibrium of the oxime bond formation and breakage. rsc.org

| Property | Description | Stimulus | Reference |

| Self-Healing | Autonomous repair of mechanical damage. | Intrinsic dynamic nature of oxime bonds. | rsc.orgnih.gov |

| Gel-Sol Transition | Reversible transition between a gel and a liquid state. | Acidic conditions, addition of competitive monofunctional alkoxyamines. | rsc.orgnih.gov |

| Thermo-Responsiveness | Formation of physical hydrogels above a certain temperature (cloud point). | Temperature. | rsc.orgnih.gov |

The principle of reversible oxime linkage also enables the creation of reconfigurable polymeric architectures. This has been demonstrated through the formation of macromolecular "stars" that can dissociate and reconstruct in response to specific triggers. rsc.org In this approach, well-defined block copolymers are synthesized with a block containing ketone functionalities derived from monomers like diacetone acrylamide. rsc.org These block copolymers can self-assemble into micelles in an aqueous environment. rsc.org

The addition of a difunctional alkoxyamine crosslinks these micelles, forming star-shaped macromolecules. rsc.org The reconfigurable nature of these architectures is realized through competitive exchange reactions. rsc.org By introducing an excess of a monofunctional alkoxyamine or a carbonyl compound under acidic conditions and at elevated temperatures, the oxime linkages within the star structures can be broken, leading to the dissociation of the stars back into individual polymer chains. rsc.org This ability to control the assembly and disassembly of macromolecular structures opens up possibilities for applications in areas such as responsive materials and controlled release systems.

Development of Photoresponsive Polymer Systems

While the primary focus of diacetone acrylamide chemistry in dynamic polymers has been on reversible oxime linkages, the broader family of oxime-containing compounds, particularly oxime esters, has significant applications in the development of photoresponsive polymer systems. These systems utilize light as an external stimulus to initiate and control polymerization processes.

Oxime esters, which can be conceptually related to the oxime acetate (B1210297) derivative of diacetone acrylamide, are a class of compounds that can function as Type I photoinitiators. researchgate.net Upon exposure to light, these molecules undergo homolytic cleavage of the N–O bond, generating free radicals that can initiate polymerization. researchgate.net This process is particularly relevant for photopolymerization using visible light, which is a growing area of research due to its advantages over UV-light-based systems. researchgate.net

The design of novel oxime ester photoinitiators, for instance, based on benzothioxanthene, has been shown to be effective for photopolymerization with both visible light from LEDs and sunlight. researchgate.net The performance of these photoinitiators is evaluated based on their ability to achieve high double bond conversion efficiency in the resulting polymer. researchgate.net Some designs also offer beneficial properties like photobleaching, which is advantageous for curing thick or colored materials. researchgate.net

| Photoinitiator Type | Activation | Mechanism | Application |

| Oxime Esters | Visible Light / Sunlight | Homolytic cleavage of the N–O bond to form free radicals. | Photopolymerization, 3D/4D printing. |

The use of photoinitiators, including those based on oxime ester chemistry, allows for precise spatiotemporal control over polymerization. This means that polymerization can be initiated at a specific location (spatial control) and at a specific time (temporal control) by directing a light source. This level of control is fundamental to advanced manufacturing techniques such as 3D and 4D printing. researchgate.net

By selectively exposing a photopolymerizable formulation containing an oxime ester initiator to light, complex three-dimensional structures can be built layer by layer. The ability to control the polymerization process with such precision is crucial for fabricating materials with intricate geometries and tailored properties.

Strategies for Post-Polymerization Modification and Functionalization

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of the corresponding functional monomers. utexas.edu Polymers containing diacetone acrylamide units are well-suited for this approach due to the reactive ketone group present in their structure.

The ketone groups along the polymer backbone can serve as handles for a variety of chemical transformations. For instance, they can be reacted with hydrazides to form acylhydrazone linkages, which are also dynamic covalent bonds. nih.govekb.eg This allows for the crosslinking of polymer chains after they have been synthesized, providing a method to control the final properties of the material, such as its mechanical strength and thermal stability. ekb.eg

Furthermore, the oximation reaction itself can be considered a post-polymerization modification technique. nih.govchemrxiv.org While not directly involving pre-polymerized diacetone acrylamide, studies on the photochemical oximation of polymers like polyethylene (B3416737) demonstrate the utility of introducing oxime groups onto a polymer backbone to impart new functionalities. nih.govchemrxiv.org These oxime groups can then be further converted into other functional groups, such as ketones, offering a versatile route to functionalized materials. nih.govchemrxiv.org This highlights the broad potential of oxime chemistry in the post-polymerization modification of a wide range of polymeric materials.

Oxime-Based "Click" Chemistry for Orthogonal Functionalization

"Click" chemistry has revolutionized the field of polymer science by offering a suite of reactions that are highly efficient, selective, and proceed under mild conditions. rsc.org Among these, oxime formation, the reaction between a hydroxylamine (B1172632) or an alkoxyamine and a ketone or aldehyde, has gained prominence for its reliability and the stability of the resulting oxime linkage. rsc.orgresearchgate.net Polymers derived from diacetone acrylamide, which possess a pendant ketone group, are prime candidates for post-polymerization modification via this route. guidechem.com

The conversion of the ketone in a diacetone acrylamide-containing polymer to an oxime, and subsequently to an oxime acetate, introduces a versatile handle for orthogonal functionalization. Orthogonal functionalization refers to the ability to perform multiple, independent chemical modifications on a single molecule or polymer chain without interfering with other functional groups. This is crucial for the design of complex materials where precise control over the placement of different functionalities is required.

The diacetone acrylamide oxime acetate moiety can participate in a variety of subsequent chemical transformations. The acrylamide group allows for the initial polymerization, forming the polymer backbone. The oxime acetate group can then be used for further functionalization. This two-step approach allows for the introduction of a wide range of molecules, including biomolecules, fluorescent dyes, or other polymers, onto the polymer backbone with high specificity.

Research Findings on Oxime Formation with Diacetone Acrylamide Precursors

The formation of the oxime from diacetone acrylamide is a critical step in the synthesis of the oxime acetate derivative. Research has demonstrated the efficient conversion of the ketone group in diacetone acrylamide to an oxime under mild conditions.

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Diacetone Acrylamide | Hydroxylamine Hydrochloride, Potassium Carbonate | Water | 25 | 82 |

This table presents data on the synthesis of diacetone acrylamide oxime, a precursor to the acetate form.

The resulting oxime can then be acetylated to yield the this compound monomer or polymer. The reactivity of this oxime acetate group can be tuned for various "click" reactions, providing a powerful tool for material design. The stability of the oxime linkage is a significant advantage, ensuring the robustness of the functionalized material under various conditions. nih.gov

Creation of Multi-Stimuli Responsive Polymer Systems

Multi-stimuli responsive polymers, often referred to as "smart" polymers, are materials that can undergo significant changes in their physical or chemical properties in response to multiple external triggers such as temperature, pH, light, or the presence of specific chemical species. nih.govrsc.org The incorporation of this compound into polymer chains provides a versatile platform for the design of such intelligent materials. nih.gov

The responsiveness of polymers containing this compound can be attributed to several features of its structure. The acrylamide unit itself can be copolymerized with other functional monomers to introduce desired responsive behaviors. For instance, copolymerization with N-isopropylacrylamide would impart temperature sensitivity, leading to a polymer that exhibits a lower critical solution temperature (LCST). nih.gov

The oxime acetate group can also be designed to be responsive. The hydrolysis of the acetate group or the oxime bond itself can be triggered by changes in pH. researchgate.net This cleavage can lead to a change in the polymer's solubility, the release of a conjugated molecule, or the degradation of a hydrogel network. This pH-sensitivity makes these polymers attractive for applications in drug delivery, where a payload can be released in the acidic environment of a tumor or within specific cellular compartments.

Furthermore, the oxime linkage can be part of a dynamic covalent network. rsc.org This allows for the creation of self-healing materials. Upon damage, the reversible nature of the oxime bond can allow for the reformation of crosslinks, restoring the material's integrity. The rate of this self-healing process can be influenced by external stimuli, adding another layer of responsiveness to the system.

Examples of Stimuli-Responsive Behavior in Related Polymer Systems

While direct data on this compound-based multi-stimuli responsive systems is emerging, the principles can be illustrated by the behavior of polymers containing its precursor, diacetone acrylamide.

| Polymer System | Stimulus | Response |

| Poly(Diacetone Acrylamide-co-N-isopropylacrylamide) | Temperature | Reversible phase transition (LCST) |

| Diacetone Acrylamide-based hydrogel with hydrazide crosslinker | pH | Swelling/deswelling behavior |

| Polymer with pendant ketone groups from Diacetone Acrylamide | Introduction of alkoxyamine | Crosslinking to form a hydrogel |

This table illustrates the types of responsive behaviors that can be engineered into polymers using diacetone acrylamide and related chemistries.

The combination of these responsive elements within a single polymer system based on this compound could lead to materials with highly complex and programmable behaviors, capable of responding to multiple environmental cues in a predetermined manner. nih.gov

Analytical Chemistry in Research on Diacetone Acrylamide Oxime Acetate and Its Polymers

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Investigations

Spectroscopic techniques are indispensable for confirming the chemical structure of monomers and tracking the transformations they undergo during polymerization and cross-linking.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of Diacetone Acrylamide (B121943) (DAAM) and its derivatives. researchgate.net ¹H and ¹³C NMR spectra provide definitive confirmation of the monomer's structure and can be used to analyze isomeric purity. For the parent compound, DAAM, specific proton signals have been identified, which serve as a baseline for analyzing its derivatives. researchgate.netsid.ir

The conversion of DAAM to its oxime derivative and subsequent acetylation can be meticulously monitored using NMR. The formation of the oxime would be confirmed by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the C=N-OH group. Subsequent acetylation to form Diacetone Acrylamide Oxime Acetate (B1210297) would be evidenced by the disappearance of the hydroxyl (-OH) proton signal and the appearance of signals for the acetyl group's methyl protons.

Furthermore, NMR is an effective tool for monitoring the progress of polymerization. researchgate.net The disappearance of the characteristic vinyl proton signals of the acrylamide group indicates the consumption of the monomer as it incorporates into the growing polymer chain. researchgate.net This allows for real-time tracking of reaction kinetics and conversion rates.

Interactive Table: ¹H NMR Spectral Data for Diacetone Acrylamide (DAAM) Note: This data is for the precursor compound, Diacetone Acrylamide, and serves as a reference for analyzing its derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.2 | singlet | 1H | -NH |

| 6.0 | doublet | 2H | CH₂ (vinyl) |

| 5.5 | doublet | 1H | CH (vinyl) |

| 2.9 | singlet | 2H | -CH₂- |

| 2.1 | singlet | 3H | -C(O)CH₃ |

| 1.7 | singlet | 3H | -C(CH₃)₂ |

| 1.4 | singlet | 3H | -C(CH₃)₂ |

| Data sourced from references researchgate.netsid.ir. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Transformation Tracking

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying functional groups and tracking their changes throughout a chemical reaction. researchgate.net In the synthesis and polymerization of Diacetone Acrylamide Oxime Acetate, FTIR provides clear evidence of chemical transformations. researchgate.net

The FTIR spectrum of the starting material, DAAM, shows characteristic absorption bands for the amide group (-NH and C=O), the ketone carbonyl group (C=O), and the vinyl group (C=C). sid.ir Upon reaction with hydroxylamine (B1172632) to form the oxime, the most significant change would be the disappearance of the ketone carbonyl peak (around 1720 cm⁻¹) and the appearance of a C=N stretch and a broad O-H stretch. sid.ir The subsequent acetylation would be confirmed by the loss of the O-H band and the appearance of a new ester carbonyl (C=O) absorption.

During polymerization and cross-linking, FTIR is used to monitor the conversion of functional groups. For instance, in copolymers of DAAM, the reaction of the ketone carbonyl group with a cross-linker like adipic dihydrazide can be followed by the disappearance of the C=O peak at 1713 cm⁻¹. sid.irsurrey.ac.uk This confirms the formation of the cross-linked network, which is crucial for the final properties of the material. sid.ir

Interactive Table: Key FTIR Absorption Bands for Diacetone Acrylamide (DAAM) and its Transformation Note: This data is for the precursor compound, Diacetone Acrylamide, and its expected transformations.

| Wavenumber (cm⁻¹) | Functional Group | Relevance |

| ~3170 | N-H stretch | Present in DAAM and its derivatives. sid.ir |

| ~2820 | Aliphatic C-H stretch | Present in DAAM and its derivatives. sid.ir |

| ~1720 | Ketone C=O stretch | Present in DAAM; disappears upon oximation. sid.ir |

| ~1660 | Amide C=O stretch | Present in DAAM and its derivatives. sid.ir |

| ~1620 | C=N stretch | Appears upon oximation. sid.ir |

| ~1530 | C=C stretch | Present in the monomer; diminishes during polymerization. sid.ir |

| Data sourced from reference sid.ir. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight and structural integrity of the this compound monomer. researchgate.net By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, MS provides the exact molecular weight, confirming a successful synthesis. sid.ir

For the precursor DAAM, the molecular ion peak confirms its molecular weight of 169 g/mol . sid.irnih.gov The fragmentation pattern provides further structural confirmation, with characteristic fragments appearing at specific m/z values. sid.irchemicalbook.com For Diacetone Acrylamide Oxime, the molecular weight would increase, and the fragmentation pattern would change, reflecting the new oxime functionality. A further increase in molecular weight would be observed for the acetate derivative. Various MS techniques, including GC-MS and LC-MS, can be employed for this analysis. nih.gov

Interactive Table: Mass Spectrometry Data for Diacetone Acrylamide (DAAM) Note: This data is for the precursor compound, Diacetone Acrylamide.

| m/z Value | Intensity | Fragment |

| 169 | - | [M]⁺ (Molecular Ion) |

| 154 | - | [M-CH₃]⁺ |

| 112 | - | [M-C₃H₅O]⁺ |

| 58 | 100% | [C₃H₆O]⁺ (Base Peak) |

| Data sourced from reference sid.ir. |

Chromatographic Techniques for Purity Assessment and Copolymer Composition

Chromatography is essential for separating components of a mixture, making it invaluable for assessing the purity of the monomer and characterizing the resulting polymers.

Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight distribution of polymers. hpst.cz It separates polymer chains based on their hydrodynamic volume in solution. surrey.ac.uk Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later.

For polymers derived from this compound, SEC/GPC is crucial for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). These values directly influence the mechanical properties of the final material. hpst.cz Research on copolymers of the related "diacetone acrylamide oxime" has utilized GPC to demonstrate its reactivity with various comonomers, showing how the polymer characteristics can be controlled. researchgate.net The technique is also used to analyze complex materials like carboxymethyl cellulose (B213188) and polyvinylpyrrolidone. lcms.cz

Interactive Table: Representative GPC Data for a Polymer Sample

| Parameter | Description | Typical Value |

| Mₙ ( g/mol ) | Number-Average Molecular Weight | 50,000 |

| Mₙ ( g/mol ) | Weight-Average Molecular Weight | 75,000 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.5 |

High-Performance Liquid Chromatography (HPLC) for Monomer and Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique ideal for assessing the purity of the this compound monomer and for detecting the presence of oligomers in the early stages of polymerization. By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, HPLC can effectively separate the monomer from unreacted starting materials, synthesis by-products, or small polymer chains. This ensures that the monomer used for polymerization is of high purity, which is critical for achieving polymers with desired and reproducible properties. HPLC can also be adapted to more complex separations, such as analyzing modified polymers like amine-terminated polyethylene (B3416737) glycol. lcms.cz

Rheological Characterization for Understanding Dynamic Polymer Networks

Dynamic mechanical analysis, particularly small-angle oscillatory shear (SAOS) rheology, is extensively used to measure key parameters such as the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (energy stored), while G'' signifies the viscous component (energy dissipated as heat). The ratio of these two (tan δ = G''/G') indicates the material's damping ability. For dynamic networks, these parameters are not static but change in response to stimuli like temperature, pH, or stress. nih.govmdpi.com

Influence of Network Composition and Conditions

The rheological properties of dynamic networks are highly dependent on their chemical composition and the conditions under which they are formed and tested. For instance, in hydrogels formed with oxime linkages, both pH and buffer concentration have been shown to significantly influence the kinetics of gelation and the final mechanical properties. nih.gov The formation of the oxime bond from a ketone (like that in diacetone acrylamide) and a hydroxylamine proceeds through a carbinolamine intermediate, and the equilibrium of this reaction is sensitive to the local chemical environment. nih.gov This sensitivity allows for the tuning of material properties without altering the polymer or crosslinker concentration. nih.gov

Research on oxidized alginate hydrogels crosslinked with different imine-type bonds (oxime, semicarbazone, and hydrazone) demonstrated how the choice of dynamic covalent chemistry dictates the material's viscoelastic profile. mdpi.com Time sweep experiments, which monitor the evolution of G' and G'' over time, revealed much faster gelation kinetics for oxime and semicarbazone crosslinkers compared to hydrazone. mdpi.com Frequency sweep measurements further distinguished the network characteristics, showing the oxime-crosslinked gel to be significantly stiffer and more elastic than its semicarbazone and hydrazone counterparts. mdpi.com

| Crosslinker Type | Gel Point (G' = G'') | Final Storage Modulus (G') | Key Rheological Feature |

| Oxime | ~8 minutes | Highest (~1000 Pa) | Mostly elastic, non-reversible on experimental timescales |

| Semicarbazone | ~8 minutes | Intermediate (~125 Pa) | Viscoelastic, self-healing, printable |

| Hydrazone | ~45 minutes | Lowest (~50 Pa) | Viscoelastic, self-healing, printable |

This table presents comparative rheological data for 2% (w/v) oxidized alginate hydrogels with different imine-type crosslinkers, illustrating the impact of the dynamic bond chemistry on network properties. Data sourced from mdpi.com.

Stress Relaxation and Network Rearrangement

A hallmark of dynamic polymer networks is their ability to relax stress under constant strain, a direct consequence of the rearrangement of network strands through bond exchange reactions. rsc.orgmdpi.com Stress relaxation experiments are therefore fundamental to quantifying the dynamic nature of these materials. In a typical experiment, a constant strain is applied, and the decay of stress over time is monitored. The rate of this decay is related to the characteristic relaxation time (τ) of the network, which is inversely proportional to the bond exchange rate.

For polyacrylate-based CANs crosslinked with dynamic oxime-urethane bonds, rheological relaxation studies showed that the relaxation behavior was strongly dependent on the miscibility of the crosslinker within the polymer matrix. mdpi.com When the crosslinker was well-dispersed, the relaxation due to the oxime-urethane bond exchange reaction was dominant. mdpi.com This dynamic character endowed the materials with reprocessability, allowing them to be reformed by hot pressing. researchgate.netresearchgate.net In contrast, poor miscibility led to aggregation of the crosslinker, which hindered the bond exchange reaction and diminished the dynamic properties. mdpi.com

Reprocessability and Mechanical Recovery

Rheological analysis is also instrumental in evaluating the practical applications of these dynamic polymers, such as their recyclability. Covalent adaptable networks formed by crosslinking polymerized diacetone acrylamide (PDAAM) with amine agents create dynamic imine-linked materials. researchgate.netresearchgate.net These materials exhibit glass transition temperatures (Tg) between 95 and 107 °C and can be mechanically reprocessed. researchgate.netresearchgate.net After being ground and hot-pressed, the recycled materials can recover a significant portion of their original mechanical properties. For example, studies have shown that post-recycled specimens retained approximately 80% of their initial tensile strength and Young's modulus. researchgate.net Rheological and structural analyses indicated that the slight deterioration in properties was due to a decrease in cross-linking density and some partial cleavage of the ketone moieties during reprocessing. researchgate.net

Future Research and Unexplored Avenues for Diacetone Acrylamide Oxime Acetate

While diacetone acrylamide (B121943) has found utility in various polymer applications, the introduction of an oxime acetate (B1210297) functionality opens new avenues for chemical transformations and material design. The following sections outline promising future research directions that could unlock the full potential of diacetone acrylamide oxime acetate and its derivatives.

Q & A

Q. How can diacetone acrylamide (DAAM) copolymers be synthesized and characterized for crosslinking applications?

DAAM is copolymerized with monomers like vinyl acetate or acrylic esters via free-radical polymerization. The crosslinking reaction with adipic dihydrazide (ADH) involves ketone-hydrazide chemistry, forming dynamic covalent bonds. Characterization includes FTIR to confirm ketone incorporation and gelation studies to assess crosslinking efficiency. For example, DAAM-ADH systems achieve ambient-temperature curing by optimizing monomer ratios (e.g., 1–5 wt.% DAAM) . UV-Vis spectroscopy in solvents like methanol or acetonitrile reveals DAAM’s absorption peaks at ~200 nm and 226 nm, critical for photopolymer applications .

Q. What analytical methods are suitable for quantifying residual inhibitors in DAAM samples?

High-performance liquid chromatography (HPLC) with UV detection is effective. A study using a C18 column and methanol/water mobile phase achieved baseline separation of three inhibitors (e.g., hydroquinone) with recovery rates >95% and detection limits <0.5 ppm. Method validation requires spike-recovery tests and calibration curves (R² > 0.999) .

Q. How does solvent choice influence DAAM’s photophysical properties in UV-Vis studies?

Solvent polarity alters DAAM’s UV absorption due to solvatochromic effects. In cyclohexane (non-polar), the 226 nm peak red-shifts by 3 nm compared to water, attributed to reduced dipole-dipole interactions. Methanol and acetonitrile show intermediate shifts, impacting applications in photopolymer design .

Advanced Research Questions

Q. What mechanistic factors explain DAAM’s lower cytotoxicity compared to acrylamide (AA) in human cell lines?

DAAM exhibits LD50 values two orders of magnitude higher than AA (e.g., 1.2 mM vs. 0.015 mM in HaCaT cells). This disparity arises from:

- Molecular size : DAAM’s larger structure (MW 169.22 g/mol vs. AA’s 71.08 g/mol) reduces cellular uptake .

- Reactive site accessibility : DAAM’s ketone groups may sterically hinder interactions with cellular targets .

- Metabolic pathways : AA is metabolized to glycidamide, a genotoxic agent, whereas DAAM’s metabolism remains uncharacterized . Experimental validation involves MTT assays under standardized conditions (24–72 hr exposure, 5% CO₂) .

Q. How can DAAM-based photopolymers be optimized for holographic recording performance?

Key parameters include:

- Recording intensity : DAAM achieves maximal refractive index modulation (Δ𝑛 = 3.3×10⁻³) at 2 mW/cm², slower diffusion due to its larger molecular size necessitates lower intensities than AA (Δ𝑛 = 4.1×10⁻³ at 5 mW/cm²) .

- Spatial frequency : At 1,000 lines/mm, DAAM’s angular selectivity curves show full-width-at-half-maximum (FWHM) < 0.5°, enabling high-resolution gratings .

- Post-exposure stability : DAAM gratings retain >90% diffraction efficiency after 48 hr, unlike AA systems requiring stabilizers like glycerol .

Q. What strategies enhance the environmental compatibility of DAAM-ADH crosslinked polymers?

- Self-healing mechanisms : Incorporating oxime bonds (e.g., DAAM-DMA copolymers) enables dynamic covalent crosslinking. Acidic conditions (pH 4–5) promote oxime exchange, repairing mechanical damage .

- Reduced toxicity : Replacing AA with DAAM in holographic films lowers occupational hazards (LD50 > 1 mM) while maintaining 80% of AA’s Δ𝑛 .

- Biodegradability : Pending studies on DAAM’s hydrolytic degradation pathways in aqueous environments.

Methodological Recommendations

- Toxicity assays : Use triplicate MTT tests with 95% confidence intervals; normalize data to untreated controls .

- HPLC analysis : Validate inhibitor quantification via standard addition methods to account for matrix effects .

- Dynamic mechanical analysis (DMA) : Assess DAAM-ADH crosslinking efficiency by measuring storage modulus (G’) changes during gelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.